Product packaging for p-HYDROXYNOREPHEDRINE(Cat. No.:CAS No. 552-85-2)

p-HYDROXYNOREPHEDRINE

Cat. No.: B107525
CAS No.: 552-85-2
M. Wt: 167.2 g/mol
InChI Key: JAYBQRKXEFDRER-UHFFFAOYSA-N
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Description

Parahydroxy analog of phenylpropanolamine with properties as a sympathomimetic.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2 B107525 p-HYDROXYNOREPHEDRINE CAS No. 552-85-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-amino-1-hydroxypropyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-6,9,11-12H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAYBQRKXEFDRER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=C(C=C1)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70902582
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-85-2
Record name p-Hydroxynorephedrine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000552852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Hydroxynorephedrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70902582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Historical Context of P Hydroxynorephedrine Discovery and Early Research

The journey to understanding p-Hydroxynorephedrine began in the mid-20th century with investigations into the metabolism of sympathomimetic amines. Early research in the 1950s was pivotal in demonstrating that amphetamine undergoes hydroxylation at the para position of its aromatic ring to form p-hydroxyamphetamine. Subsequent studies confirmed that p-hydroxyamphetamine is then further β-hydroxylated to produce this compound. vulcanchem.com

The development of advanced analytical techniques, such as gas chromatography-electron capture (GC-EC), was instrumental in these early discoveries. These methods allowed researchers to detect the presence of this compound in the brain tissue of animal models following the administration of amphetamine, solidifying its status as a metabolite.

Pioneering work in the 1960s on catecholamine metabolism further illuminated the enzymatic processes relevant to this compound. By the 1970s, studies utilizing radiolabeled amphetamine in human subjects confirmed that this compound was a persistent, albeit minor, metabolite, accounting for a small percentage of the excreted compounds. These foundational studies established this compound as a biomarker for amphetamine exposure and laid the groundwork for future neuropharmacological research.

Significance of P Hydroxynorephedrine As a Research Target

The significance of p-Hydroxynorephedrine as a research target stems from its classification as a "false neurotransmitter." nih.gov Its structural similarity to the endogenous catecholamine norepinephrine (B1679862) allows it to be taken up into adrenergic neurons and stored in synaptic vesicles. nih.gov This action displaces and depletes the natural neurotransmitter, norepinephrine, thereby interfering with normal adrenergic function. nih.gov

This mechanism of action has made this compound a valuable tool for studying the sympathetic nervous system and its role in physiological processes. Research in hypertensive patients has shown that this compound can lower blood pressure by reducing norepinephrine reserves and inhibiting its synthesis. nih.gov

Furthermore, the study of this compound has contributed to the understanding of drug metabolism and tolerance. produccioncientificaluz.org Initially considered a mere byproduct of amphetamine metabolism, its bioactive properties and prolonged presence in brain tissue have suggested a role in the long-term neuroadaptations associated with chronic amphetamine use.

Overview of Key Research Areas on P Hydroxynorephedrine

Endogenous Formation Pathways

The creation of this compound within the body is a multi-step process governed by specific enzymes that modify its precursors. Two key enzymatic reactions are central to its synthesis: aromatic hydroxylation and β-hydroxylation.

Role of Cytochrome P450 Isoenzymes in Aromatic Hydroxylation

The cytochrome P450 (CYP) superfamily of enzymes, primarily located in the liver, plays a crucial role in the metabolism of a vast array of substances, including drugs and endogenous compounds. youtube.com In the context of this compound formation, the CYP2D6 isoenzyme is of particular importance. wikipedia.orgwikipedia.org This enzyme catalyzes the aromatic hydroxylation of amphetamine, a critical initial step that introduces a hydroxyl group onto the phenyl ring, forming p-hydroxyamphetamine. wikipedia.orgvulcanchem.com This hydroxylation is a key detoxification pathway for amphetamine. vulcanchem.com The efficiency of this process can vary among individuals due to genetic differences in CYP2D6 activity, which can influence the rate and extent of this compound formation. vulcanchem.com

Dopamine β-Hydroxylase Mediated β-Hydroxylation

Following aromatic hydroxylation, the intermediate compound undergoes β-hydroxylation, a reaction catalyzed by the enzyme dopamine β-hydroxylase (DBH). wikipedia.org This enzyme is responsible for converting dopamine to norepinephrine in the body and also acts on other structurally similar compounds. wikipedia.org In this pathway, DBH adds a hydroxyl group to the β-carbon of the side chain of p-hydroxyamphetamine, resulting in the formation of this compound. wikipedia.orgvulcanchem.comwikipedia.org This enzymatic step is essential for the final synthesis of this compound from its amphetamine-derived precursor. wikipedia.orggoogle.com

Precursors and Metabolic Intermediates

The metabolic journey to this compound begins with several precursor compounds, most notably amphetamine and its derivatives. The transformation of these precursors involves a cascade of enzymatic reactions, leading to the eventual formation of this compound.

Metabolism from Amphetamine and Methamphetamine

This compound is a well-established metabolite of amphetamine in humans. wikipedia.org The metabolic process begins with the N-demethylation and aromatic hydroxylation of methamphetamine, which can lead to the formation of amphetamine and subsequently p-hydroxyamphetamine. The liver is the primary site for these metabolic conversions, where enzymes like CYP2D6 are highly active. drugbank.comgoldenroadrecovery.com From amphetamine, the pathway proceeds through two main routes to this compound. One route involves the aromatic hydroxylation of amphetamine to p-hydroxyamphetamine by CYP2D6, which is then β-hydroxylated by DBH to yield this compound. wikipedia.orgvulcanchem.com Alternatively, amphetamine can first be β-hydroxylated by DBH to form norephedrine, which is then subjected to aromatic hydroxylation to produce this compound. wikipedia.org

Methamphetamine metabolism also contributes to the formation of this compound. drugbank.com The initial step involves the conversion of methamphetamine to its primary metabolite, amphetamine, a reaction also catalyzed by cytochrome P450 enzymes in the liver. goldenroadrecovery.com Following this, the metabolic cascade mirrors that of amphetamine, with amphetamine being converted to this compound through the intermediate steps involving p-hydroxyamphetamine and norephedrine. goldenroadrecovery.comdrugbank.com

Formation from p-Hydroxyamphetamine

p-Hydroxyamphetamine serves as a direct precursor in the synthesis of this compound. The conversion of p-hydroxyamphetamine to this compound is facilitated by the enzyme dopamine β-hydroxylase (DBH). wikipedia.org This β-hydroxylation reaction has been demonstrated both in vitro and is presumed to occur in vivo. wikipedia.org Studies have shown that following the administration of p-hydroxyamphetamine, this compound is formed in the brain. The efficiency of this conversion can be influenced by the levels of DBH activity in an individual. wikipedia.org

Formation from Norephedrine

Norephedrine is another key intermediate in the metabolic pathway leading to this compound. wikipedia.org The conversion of norephedrine to this compound involves aromatic hydroxylation, a reaction catalyzed by the cytochrome P450 enzyme system, specifically CYP2D6. wikipedia.orgvulcanchem.com This process has been observed in animal models, where norephedrine is extensively metabolized to this compound. taylorandfrancis.com This pathway represents an alternative route to the formation of this compound, independent of the initial formation of p-hydroxyamphetamine. wikipedia.org

Species-Specific Metabolic Differences in this compound Formation

The metabolic pathways of amphetamine and its derivatives, leading to the formation of this compound (4-hydroxynorephedrine), exhibit significant variations across different species. These differences are primarily attributed to the varying activities of metabolic enzymes, such as cytochrome P450 isozymes and dopamine β-hydroxylase, in different animals. wikipedia.orgwikipedia.orgfda.gov The formation of this compound is a result of aromatic hydroxylation and subsequent side-chain hydroxylation of amphetamine. wikipedia.orgfda.gov

In humans, this compound is recognized as an active sympathomimetic metabolite of amphetamine. wikipedia.org The initial step in this metabolic route is the conversion of amphetamine to p-hydroxyamphetamine, a reaction mediated by the enzyme CYP2D6. wikipedia.orgwikipedia.org Subsequently, dopamine β-hydroxylase catalyzes the hydroxylation of p-hydroxyamphetamine to produce this compound. wikipedia.orgwikipedia.org Another pathway involves the formation of norephedrine from amphetamine, which is then hydroxylated to this compound. fda.gov Studies in humans have shown that after the administration of p-hydroxyamphetamine, small quantities, ranging from 1-6% of the dose, are excreted in the urine as this compound. tandfonline.comnih.gov

In contrast, the metabolism of amphetamine in rats shows a different profile. While rats also produce this compound, the extent and primary pathways differ from humans. Following the administration of amphetamine to rats, this compound is a detectable but minor metabolite. portlandpress.com One study found that after an oral dose of amphetamine in rats, only about 0.3% was excreted as this compound. portlandpress.com However, when p-hydroxyamphetamine is administered directly, a small percentage is converted to this compound, similar to what is observed in humans. tandfonline.comnih.gov Research has also highlighted that in rats, D-amphetamine is predominantly metabolized through hydroxylation to this compound. nih.gov This is in stark contrast to guinea pigs, where the primary metabolic pathway is deamination to benzoic acid, with no this compound being found in the brain. nih.gov

The metabolic fate of norephedrine, a direct precursor to this compound, also displays marked species differences. In a comparative study, after administering norephedrine to humans, rats, and rabbits, the urinary metabolite profiles were distinctly different. nih.gov Humans primarily excreted unchanged norephedrine (86% of the dose), with this compound being a minor metabolite. nih.gov Rats excreted a significant portion of the dose as unchanged norephedrine (48%) and a substantial amount as this compound (28%). nih.gov Rabbits, on the other hand, metabolized norephedrine extensively through other pathways, with unchanged norephedrine accounting for only 8% of the dose and this compound not being a major metabolite. nih.gov

These species-specific differences are further highlighted when examining the metabolism of methamphetamine, which can also lead to the formation of this compound. In humans, after an oral dose of methamphetamine, this compound was found as a minor metabolite in the urine. portlandpress.com In rats, however, this compound was a more significant metabolite, accounting for 16% of the dose, alongside 4-hydroxymethamphetamine (31%). portlandpress.com Guinea pigs metabolized methamphetamine primarily through demethylation and deamination, with different major metabolites. portlandpress.com

The following tables summarize the urinary excretion of this compound and its precursors in different species, illustrating these metabolic variations.

Table 1: Urinary Metabolites after Administration of p-Hydroxyamphetamine

Species% of Dose Excreted as this compound
Man1-6% tandfonline.comnih.gov
Rat1-6% tandfonline.comnih.gov
Guinea Pig1-6% tandfonline.comnih.gov

Table 2: Urinary Metabolites after Administration of Norephedrine

Species% of Dose Excreted as Unchanged Norephedrine% of Dose Excreted as this compound
Man86% nih.govMinor metabolite nih.gov
Rat48% nih.gov28% nih.gov
Rabbit8% nih.govNot a major metabolite nih.gov

Table 3: Urinary Metabolites after Administration of Amphetamine

Species% of Dose Excreted as this compound
Rat0.3% portlandpress.com

Table 4: Urinary Metabolites after Administration of Methamphetamine

Species% of Dose Excreted as this compound
ManMinor metabolite portlandpress.com
Rat16% portlandpress.com

Interactions with Adrenergic Receptors

This compound directly and indirectly interacts with adrenergic receptors, the primary targets for catecholamines like adrenaline and noradrenaline, which are involved in regulating physiological responses such as heart rate and blood pressure. ontosight.ai

This compound primarily functions as an agonist at adrenergic receptors, meaning it stimulates the sympathetic nervous system. ontosight.aidrugbank.com This agonistic activity is a key component of its pharmacological effects. ontosight.ai Studies have demonstrated that this compound enhances the pressor response to norepinephrine, a characteristic of agonistic interaction. nih.gov However, its activity is not uniform across all receptor subtypes. While it generally acts as an agonist, some evidence suggests it may have antagonistic properties at specific receptors, such as the alpha-1B adrenergic receptor. drugbank.com The balance between agonistic and antagonistic effects can be influenced by the compound's specific stereochemistry. ontosight.aiacs.org

This compound significantly modulates adrenergic signaling, primarily by interfering with normal adrenergic function. nih.gov It alters catecholamine metabolism and can abolish the post-Valsalva diastolic overshoot, a cardiovascular reflex dependent on an intact sympathetic nervous system. vulcanchem.com This modulation stems from its ability to be taken up into adrenergic neurons and synaptic vesicles, where it displaces endogenous norepinephrine. This interference with normal neurotransmitter storage and release leads to altered downstream signaling. It has been suggested that this compound, by acting as an antagonist to some of amphetamine's actions, may contribute to the development of tolerance to certain effects of the parent drug. produccioncientificaluz.org

Role as a False Neurotransmitter

The most well-documented mechanism of action for this compound is its role as a "false neurotransmitter." nih.govjci.org This concept is central to understanding its prolonged impact on the sympathetic nervous system. karger.com A false neurotransmitter is a compound that can be stored in and released from nerve terminals but is typically less potent than the endogenous neurotransmitter it replaces. karger.com

This compound effectively depletes and substitutes for norepinephrine within the transmitter pool of adrenergic neurons. nih.govjci.org Due to its structural similarity to norepinephrine, it is taken up and accumulates in synaptic vesicles, stoichiometrically displacing the endogenous neurotransmitter. karger.com This leads to a reduction in the available stores of norepinephrine. Studies in hypertensive patients have shown that administration of this compound leads to a significant decrease in the urinary excretion of norepinephrine and its primary metabolite, vanillylmandelic acid (VMA), confirming its role in depleting norepinephrine reserves. nih.gov

Table 1: Effect of this compound on Urinary Excretion of Catecholamines and Metabolites

CompoundChange in 24h Urinary Excretion
Norepinephrine (NE)42% Decrease
Vanillylmandelic Acid (VMA)42% Decrease
Normetanephrine (NM)400% Increase
Dopamine40% Decrease
Data sourced from a study on hypertensive patients. nih.gov

Once stored in synaptic vesicles, this compound is released upon nerve stimulation in place of norepinephrine. karger.com Because this compound is a less potent vasoconstrictor than norepinephrine, its release results in a diminished sympathetic response. karger.com This mechanism is further evidenced by its effect on tyramine, a substance that induces its pressor effects by triggering the release of stored norepinephrine. nih.gov Treatment with this compound significantly decreases the pressor sensitivity to tyramine, indicating that the norepinephrine stores have been depleted and replaced. nih.gov Furthermore, research suggests this compound is less effective at directly releasing norepinephrine but increases its deaminated metabolites by displacing it into cellular compartments rich in the enzyme monoamine oxidase (MAO).

Effects on Neurotransmitter Uptake Systems

This compound also interacts with the transport systems responsible for the reuptake of monoamine neurotransmitters from the synaptic cleft. Its potency as an inhibitor of these uptake systems varies.

Research on rat cerebral cortex synaptosomes shows that this compound is a less potent inhibitor of norepinephrine (NE) uptake compared to its metabolic precursor, p-hydroxyamphetamine. In these studies, this compound exhibited an IC₅₀ (the concentration required to inhibit 50% of uptake) of 2.0 µM for NE uptake. Other studies indicate that both this compound and p-hydroxyamphetamine are more potent at inhibiting dopamine uptake than serotonin (B10506) (5-HT) uptake. researchgate.net This suggests a degree of selectivity in its action on different monoamine transporter systems. researchgate.net

Table 2: Comparative Inhibitory Potency on Neurotransmitter Uptake

CompoundTargetInhibitory Potency (IC₅₀)
This compoundNorepinephrine (NE) Uptake2.0 µM
p-HydroxyamphetamineNorepinephrine (NE) Uptake0.32–0.39 µM
Data from rat cerebral cortex studies.

Inhibition of Norepinephrine Reuptake

Studies have shown that this compound's ability to inhibit NE reuptake is a significant factor in its physiological effects. annualreviews.org In rat cerebral cortex studies, this compound demonstrated a notable inhibition of norepinephrine uptake. This mechanism is shared by other amphetamine-related compounds, which also compete with catecholamines for uptake into nerve terminals. researchgate.netnih.gov The inhibition of the neuronal uptake of norepinephrine by compounds like this compound is a primary mechanism of their action on the central nervous system. annualreviews.org

Comparative Potency in Uptake Inhibition

The potency of this compound in inhibiting norepinephrine reuptake has been compared to its parent compounds, amphetamine and p-hydroxyamphetamine. Research conducted on rat cerebral cortex preparations has provided specific inhibitory concentrations (IC₅₀) that illustrate these differences in potency.

In these studies, amphetamine and p-hydroxyamphetamine were found to be more potent inhibitors of norepinephrine uptake than this compound. The IC₅₀ values for amphetamine and p-hydroxyamphetamine ranged from 0.32 to 0.39 µM, while the IC₅₀ for this compound was 2.0 µM. This indicates that a higher concentration of this compound is required to achieve the same level of norepinephrine reuptake inhibition as its precursors.

Table 1: Comparative Potency of Norepinephrine Uptake Inhibition

Compound IC₅₀ (µM) in Rat Cerebral Cortex
Amphetamine 0.32–0.39
p-Hydroxyamphetamine 0.32–0.39
This compound 2.0

Data sourced from rat cerebral cortex studies.

This comparative data highlights the nuanced structure-activity relationships among these related compounds and their differential effects on the norepinephrine transporter.

Neurochemical and Neurophysiological Effects of P Hydroxynorephedrine

Central Nervous System Modulations

p-Hydroxynorephedrine demonstrates a complex influence on the central nervous system, affecting key signaling pathways and receptor densities, with its distribution varying across different brain regions.

Effects on Cyclic AMP Generating Systems in Brain

Research into the effects of various amines on the accumulation of cyclic adenosine (B11128) monophosphate (cAMP) in homogenates of the rat corpus striatum has shown that this compound has a notable impact. In these studies, this compound was observed to influence the dopamine-sensitive adenylate cyclase system. One study found that at a concentration of 100 µM, this compound resulted in a slight inhibition of cAMP accumulation, recording a value of 92 ± 4 (mean ± SEM) compared to the baseline control. nih.gov This suggests an interaction with the mechanisms that regulate cAMP, a crucial second messenger in many biological processes within the brain.

Influence on Beta-Adrenergic Receptor Density

The administration of amphetamine, which is metabolized to this compound, has been linked to changes in beta-adrenergic receptor sensitivity. nih.gov Studies suggest that the hydroxylated metabolites of amphetamine play a role in modifying the norepinephrine (B1679862) receptor-coupled adenylate cyclase system in the brain. cambridge.org While direct studies on this compound's effect on receptor density are specific, research on its derivatives shows a strong and selective agonistic activity at beta(3)-adrenoceptors. nih.gov For instance, a derivative of 4-hydroxynorephedrine displayed potent beta(3)-AR agonistic activity with an EC(50) of 3.85 nM and demonstrated high selectivity for beta(3)-AR over beta(1)- and beta(2)-ARs. nih.gov This implies that the parent compound, this compound, interacts significantly with the beta-adrenergic system, which may involve alterations in receptor density or sensitivity over time, particularly with continuous exposure as seen with amphetamine administration. nih.govdtic.mil

Regional Brain Distribution Studies

Following its formation, this compound is distributed unevenly throughout the brain. wikipedia.org Studies in rats have shown that after administration of amphetamine, the metabolite this compound is found in various brain regions, with its concentration being significantly lower in older rats compared to younger ones four hours after application. wikipedia.org

The highest concentrations of this compound have been recorded in the hypothalamus. oup.com The disappearance of the compound from the whole brain is monoexponential, with a reported half-life of approximately 5.8 hours. oup.com However, its elimination from specific brain regions is more complex and often biphasic. oup.com

Regional Elimination of this compound in the Rat Brain

Brain Region Elimination Pattern First Phase Half-Life (approx.)
Whole Brain Monoexponential 5.8 hours
Cerebellum Biphasic 1 hour
Quadrigeminal Bodies Biphasic 1 hour
Medulla Oblongata Biphasic 1 hour
Pons Biphasic 1 hour
Striatum Biphasic 1 hour
Hippocampus Biphasic (initial accumulation) -
Midbrain Biphasic (initial accumulation) -

| Cortex | Constant concentration | - |

In the cerebellum, quadrigeminal bodies, medulla oblongata, pons, and striatum, the amine is eliminated rapidly in the first phase, followed by a slower second phase. oup.com In contrast, the hippocampus and midbrain initially concentrate the amine before releasing it. oup.com These distribution patterns suggest that this compound is retained in the same brain sites as exogenous norepinephrine and its elimination may be linked to the turnover rate of the physiological transmitter. oup.com Furthermore, intrastriatal administration of this compound has been shown to decrease local concentrations of dopamine (B1211576) and serotonin (B10506). dtic.mil

Peripheral Sympathetic Nervous System Effects

This compound acts as a false neurotransmitter in the peripheral sympathetic nervous system, leading to significant interference with normal adrenergic function and altering the synthesis and breakdown of norepinephrine. nih.gov

Interference with Adrenergic Function

As a false neurotransmitter, this compound is taken up into sympathetic nerve endings and stored in synaptic vesicles, where it displaces and substitutes for the endogenous neurotransmitter, norepinephrine. vulcanchem.com This leads to a depletion of norepinephrine from its storage pools. vulcanchem.com When an action potential arrives at the nerve terminal, the vesicles release this compound instead of, or along with, norepinephrine. Since this compound is a less potent agonist at adrenergic receptors compared to norepinephrine, the resulting physiological response is diminished.

This interference with adrenergic function is evident in its effects on blood pressure and cardiovascular reflexes. In hypertensive patients, this compound administration has been shown to decrease pressor sensitivity to tyramine, an agent that causes the release of norepinephrine, while enhancing the pressor response to direct administration of norepinephrine. It also abolishes the post-Valsalva diastolic overshoot, a reflex dependent on an intact sympathetic nervous system. mdpi.com These effects are achieved without observable central nervous system effects, indicating a peripheral mechanism of action. mdpi.com

Alterations in Norepinephrine Synthesis and Catabolism

The presence of this compound significantly alters the synthesis and metabolism of norepinephrine and other catecholamines. Studies in hypertensive patients have documented marked changes in the 24-hour urinary excretion of these compounds and their metabolites following this compound administration. mdpi.com

The compound interferes with norepinephrine synthesis, contributing to its depletion. The metabolic consequences are profound, as shown by a substantial decrease in the urinary excretion of norepinephrine and its major metabolite, vanillylmandelic acid (VMA). mdpi.com Concurrently, there is a dramatic increase in the excretion of normetanephrine (B1208972), which suggests that the displaced norepinephrine is being metabolized by catechol-O-methyltransferase (COMT) rather than being deaminated by monoamine oxidase (MAO) within the neuron. mdpi.com

Changes in Urinary Excretion of Catecholamines and Metabolites

Compound Change During this compound Treatment
Vanillylmandelic acid (VMA) 42% decrease mdpi.com
Norepinephrine (NE) 42% decrease mdpi.com
Normetanephrine (NM) 400% increase mdpi.com
Dopamine 40% decrease
Metanephrine Unchanged mdpi.com
Homovanillic acid Unchanged mdpi.com

| Sum of VMA, NE, and NM | 23% decrease mdpi.com |

These findings underscore the compound's role in depleting norepinephrine stores and shifting its catabolic pathway. mdpi.com

Impact on Monoamine Oxidase Activity

Research into the neurochemical profile of this compound (p-OHN) has revealed its interaction with monoamine oxidase (MAO), a key enzyme in the degradation of monoamine neurotransmitters. Studies have primarily focused on its effects on the two main isoforms of MAO, MAO-A and MAO-B.

Detailed research findings indicate that this compound acts as a selective inhibitor of MAO-A. nih.govwikigenes.org In studies using rat and mouse forebrain homogenates, both this compound and its metabolic precursor, p-hydroxyamphetamine (p-OHA), demonstrated selective inhibition of the A-form of monoamine oxidase. nih.gov The mechanism of this inhibition by p-OHN was found to be competitive, particularly concerning the deamination of the substrate 5-hydroxytryptamine (5-HT). nih.gov

Comparative studies have shown that p-hydroxyamphetamine is a more potent inhibitor of MAO-A than this compound. nih.govnih.gov This difference in potency suggests that the metabolic conversion of p-OHA to p-OHN results in a less potent, though still selective, MAO-A inhibitor. nih.gov Further investigations have highlighted that the inhibitory action of these metabolites primarily occurs within synaptosomes. nih.gov Specifically, both compounds were found to significantly inhibit the intrasynaptosomal deamination of 5-HT by MAO-A. nih.gov

However, there are some conflicting findings in the literature. One study noted that while intracerebroventricular administration of p-hydroxyamphetamine in mice led to appreciable inhibition of MAO-A activity without affecting MAO-B, this compound did not inhibit either form of MAO at the tested dose. nih.gov This suggests that the in-vivo effects of this compound on MAO may be dose-dependent or differ from in-vitro findings. Some research has also indicated that this compound may displace norepinephrine into compartments rich in monoamine oxidase, which could indirectly influence monoamine metabolism.

The selective inhibition of MAO-A by this compound within serotonin terminals has been proposed as a mechanism that could potentiate the release of 5-HT and alter postsynaptic receptor interactions.

The following table summarizes the research findings on the inhibitory effects of this compound and a related compound on monoamine oxidase activity.

CompoundEnzyme TargetType of InhibitionResearch ModelKey FindingsReference
This compound (p-OHN) MAO-ASelective, CompetitiveRat and mouse forebrain homogenatesSelectively inhibits MAO-A. nih.gov
This compound (p-OHN) MAO-A-Serotonergic synaptosomesInhibits intrasynaptosomal deamination of 5-HT. nih.gov
This compound (p-OHN) MAO-A and MAO-BNo inhibition observedIn-vivo mouse study (intracerebroventricular)Did not inhibit either MAO-A or MAO-B at the dose tested. nih.gov
p-Hydroxyamphetamine (p-OHA) MAO-ASelective, CompetitiveRat and mouse forebrain homogenatesMore potent inhibitor of MAO-A than p-OHN. nih.gov
p-Hydroxyamphetamine (p-OHA) MAO-A-In-vivo mouse study (intracerebroventricular)Appreciably inhibited MAO-A activity without affecting MAO-B. nih.gov

Role of P Hydroxynorephedrine in Drug Induced Phenomena

Contribution to the Pharmacological Profile of Parent Compounds

In species where aromatic hydroxylation is a primary metabolic route for amphetamine, p-hydroxynorephedrine, along with its precursor p-hydroxyamphetamine, can contribute to the pharmacological effects of the parent drug. wikipedia.org this compound is formed from amphetamine through two main metabolic steps: first, the aromatic hydroxylation of amphetamine to p-hydroxyamphetamine by the enzyme CYP2D6, followed by beta-hydroxylation to this compound by dopamine (B1211576) β-hydroxylase. wikipedia.orgvulcanchem.com This metabolite is an active sympathomimetic, meaning it can mimic the effects of the sympathetic nervous system. wikipedia.org

The presence of this compound can influence behavioral responses to stimulant drugs. For instance, in animal studies, the formation of this compound from D-amphetamine has been associated with a decrease in the oral intake of the stimulant, suggesting it might mediate aversive reactions. nih.gov

Mechanism of Tolerance Development

The development of tolerance to amphetamine, where repeated administration leads to a diminished response, has been a subject of extensive research, with this compound implicated as a potential mediator. nih.govproduccioncientificaluz.org

Species-Specific Tolerance Studies

Studies examining the role of this compound in tolerance have highlighted species-specific differences in amphetamine metabolism. nih.govcambridge.org The rat, for example, metabolizes amphetamine primarily through hydroxylation to form this compound. nih.gov In contrast, the guinea pig metabolizes amphetamine mainly through deamination to benzoic acid and does not produce significant amounts of this compound. nih.govnih.gov

Interestingly, research has shown that tolerance to the anorectic and hyperthermic effects of amphetamine develops in both rats and guinea pigs. nih.govcambridge.org This finding suggests that while the "pseudotransmitter" action of this compound may contribute to tolerance in species like the rat, it is not the sole mechanism, and other factors are involved in the development of tolerance across different species. nih.govnih.gov Further studies have also shown that behavioral cross-tolerance between d-amphetamine and methylphenidate exists, which is inconsistent with the hypothesis that tolerance to the behavioral effects of d-amphetamine is solely due to its metabolism to this compound. nih.gov

Implications in Amphetamine-Induced Neurotoxicity

Beyond its role in tolerance, this compound is also implicated in the neurotoxic effects associated with high doses of amphetamine. wikipedia.orgresearchgate.net

Cellular Mechanisms of Toxicity

Studies on human dopaminergic cells have shown that this compound can induce cell death in a concentration-dependent manner. researchgate.netunl.pt The neurotoxic effects appear to involve both apoptosis (programmed cell death) and necrosis (cell death due to injury). researchgate.net At toxic concentrations, this compound can lead to the appearance of late apoptotic and necrotic cells. researchgate.netunl.pt The cellular mechanisms underlying this toxicity are complex and may involve oxidative stress and mitochondrial dysfunction. researchgate.net

Comparative Toxicity with Parent Drugs and Other Metabolites

When comparing the toxicity of this compound to its parent compound, amphetamine, and its precursor metabolite, p-hydroxyamphetamine, studies have yielded important insights. In vitro studies using human dopaminergic differentiated SH-SY5Y neurons have shown that this compound is less toxic than amphetamine. researchgate.netunl.pt The toxic concentration 50% (TC50), which is the concentration required to kill 50% of the cells, was found to be approximately 3.5 mM for amphetamine and 8 mM for this compound after a 24-hour exposure. researchgate.netnih.gov For p-hydroxyamphetamine, the TC50 was not reached within the tested concentration range, indicating it is the least toxic of the three. researchgate.netunl.pt

CompoundTC50 (24h exposure in SH-SY5Y cells)Relative Toxicity
Amphetamine~3.5 mM researchgate.netnih.govMost Toxic
This compound~8 mM researchgate.netnih.govLess Toxic than Amphetamine
p-HydroxyamphetamineNot reached in tested range researchgate.netnih.govLeast Toxic

Advanced Analytical Methodologies for P Hydroxynorephedrine Research

Chromatographic Techniques for Quantification

Chromatography is the cornerstone of p-Hydroxynorephedrine analysis, providing the necessary separation from other endogenous and exogenous compounds.

A specific and sensitive method for the quantification of this compound in biological samples involves Gas Chromatography with Electron Capture detection (GC-EC). nih.gov This technique is particularly useful for detecting compounds that can be derivatized with electron-capturing groups, thereby enhancing their sensitivity.

A notable procedure involves the use of the ion-pairing reagent bis(2-ethylhexyl)phosphoric acid, which facilitates the efficient extraction of amphoteric compounds like this compound from aqueous solutions as acetates. nih.gov Prior to GC-EC analysis, the acetylated this compound is perfluoroacetylated. nih.gov This derivatization step is critical for improving the volatility and thermal stability of the analyte, as well as for introducing the electrophoric groups necessary for high-sensitivity detection by the electron capture detector. This methodology has been successfully applied to study the metabolism of amphetamine and its derivatives in rat brain tissue. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) has become a predominant technique for the analysis of this compound and other polar, thermally labile compounds. wikipedia.orgresearchgate.net Its high sensitivity and selectivity make it ideal for detecting the low concentrations of metabolites typically found in biological fluids. researchgate.netjddtonline.info LC-MS combines the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a high degree of confidence in both the identification and quantification of the target analyte. wikipedia.orgresearchgate.net This technique is widely applied in pharmaceutical analysis, including metabolite identification, pharmacokinetic studies, and bioequivalence studies. researchgate.netjddtonline.info

To further enhance selectivity and sensitivity, tandem mass spectrometry (MS/MS) is often coupled with liquid chromatography.

Liquid Chromatography-Atmospheric Pressure Chemical Ionization-Tandem Mass Spectrometry (LC-APCI-MS/MS) is a robust method for the quantification of amphetamine-related compounds, including this compound, in complex matrices like human meconium. nih.gov APCI is an ionization technique suitable for relatively non-polar compounds that are not efficiently ionized by electrospray ionization (ESI). wikipedia.org In an LC-APCI-MS/MS method, specific precursor-to-product ion transitions are monitored in what is known as Multiple Reaction Monitoring (MRM), which significantly reduces background noise and improves the limit of quantification. nih.govnih.gov For instance, a validated method for ten amphetamine-related analytes in meconium demonstrated lower limits of quantification ranging from 1.25 to 40 ng/g. nih.gov

Liquid Chromatography-Time-of-Flight Mass Spectrometry (LC-TOFMS) offers high-resolution mass analysis, enabling the accurate determination of the elemental composition of an analyte. helsinki.fi This capability is invaluable for the identification of unknown metabolites and for screening purposes in toxicological analysis. helsinki.fi LC-TOFMS can be used for the qualitative analysis of this compound in urine samples, often following enzymatic hydrolysis of glucuronide conjugates and solid-phase extraction. helsinki.fi

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

Technique Ionization/Detection Key Features Application Example
GC-EC Electron Capture Requires derivatization; High sensitivity for electrophilic compounds. Quantitation in rat brain tissue. nih.gov
LC-MS ESI or APCI Versatile for polar and non-polar compounds; High sensitivity and selectivity. wikipedia.orgresearchgate.net General pharmaceutical and metabolite analysis. researchgate.netjddtonline.info
LC-APCI-MS/MS APCI with Tandem MS Highly selective via MRM; Ideal for complex matrices. nih.govnih.gov Quantification in human meconium. nih.gov
LC-TOFMS ESI or APCI with TOF High-resolution mass analysis; Accurate mass measurement for identification. helsinki.fi Toxicological screening in urine. helsinki.fi

Sample Preparation and Extraction Protocols for Biological Matrices

The successful analysis of this compound from biological matrices is critically dependent on the sample preparation and extraction protocol. The goal is to isolate the analyte from interfering substances and concentrate it to a level suitable for detection.

For GC-EC analysis, a liquid-liquid extraction procedure using an ion-pairing reagent like bis(2-ethylhexyl)phosphoric acid has been described. nih.gov This is followed by acetylation and then perfluoroacetylation to prepare the derivative for analysis. nih.gov

For LC-MS/MS analysis of meconium, the sample preparation protocol typically involves homogenization of the sample followed by solid-phase extraction (SPE). nih.govresearchgate.net SPE is a powerful technique that can effectively clean up complex samples and isolate the analytes of interest. In some protocols for urine analysis, an enzymatic hydrolysis step using β-glucuronidase is included to cleave glucuronide conjugates before proceeding with SPE. helsinki.fi The choice of SPE sorbent (e.g., mixed-mode) is crucial for achieving optimal recovery and purity. helsinki.fi

Table 2: Sample Preparation Protocols for this compound

Biological Matrix Analytical Technique Key Preparation Steps Reference
Rat Brain GC-EC Ion-pairing extraction, Acetylation, Perfluoroacetylation. nih.gov
Human Meconium LC-APCI-MS/MS Homogenization, Solid-Phase Extraction. nih.govresearchgate.net
Urine LC-TOFMS Enzymatic Hydrolysis, Solid-Phase Extraction. helsinki.fi

Challenges in Enantiomeric Quantitation

This compound has two chiral centers, leading to the existence of four stereoisomers. As the pharmacological and toxicological effects of stereoisomers can differ significantly, the ability to separate and quantify them is of great importance.

A major challenge in the analysis of this compound is the development of stereospecific assays. This is typically achieved by using chiral chromatography or by derivatizing the enantiomers with a chiral reagent to form diastereomers that can be separated on a non-chiral column.

One approach for the enantiomeric separation of amphetamine and its metabolites involves derivatization with a chiral reagent such as (R)-(-)- or (S)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetyl chloride (MTPA), followed by analysis using gas chromatography-electron ionization-mass spectrometry (GC-EI-MS). Another technique employs chiral selectors in capillary electrophoresis. For example, various cyclodextrins, such as hydroxypropyl-β-cyclodextrin, have been successfully used as chiral selectors in the buffer to achieve the enantiomeric separation of amphetamine and its metabolites, including 4-hydroxynorephedrine. acs.org

In Vitro and in Vivo Research Models for P Hydroxynorephedrine Studies

Cellular Models for Neurochemical and Toxicological Research

Cellular models are fundamental for dissecting the molecular mechanisms underlying the effects of p-Hydroxynorephedrine at the cellular level, particularly in the context of neurochemistry and potential neurotoxicity.

The SH-SY5Y human neuroblastoma cell line is a widely used in vitro model in neuroscience research due to its human origin and ability to express key characteristics of dopaminergic neurons, such as tyrosine hydroxylase and the dopamine (B1211576) transporter. researchgate.netresearchgate.netnih.gov This cell line, derived from a bone marrow biopsy, is instrumental in studies of neurodegenerative processes, neurotoxicity, and neuroprotection. nih.govmskcc.org

In the context of this compound research, SH-SY5Y cells, particularly when differentiated into a more mature neuronal phenotype, serve as a valuable tool for toxicological screening. researchgate.net A study evaluating the toxicity of amphetamine and its metabolites used human dopaminergic differentiated SH-SY5Y neurons. The findings showed a concentration-dependent toxicity for this compound. researchgate.net Research has demonstrated that after a 24-hour exposure, this compound exhibits a lower toxicity in these cells compared to its parent compound, amphetamine. researchgate.net Staining with acridine (B1665455) orange/ethidium bromide revealed that exposure to this compound resulted in the appearance of late apoptotic and necrotic cells, similar to the effects observed with amphetamine. researchgate.net

Table 1: Cytotoxicity of Amphetamine Metabolites in Differentiated SH-SY5Y Cells

Compound Exposure Time Toxic Concentration 50% (TC50)
Amphetamine 24 hours ~3.5 mM
This compound 24 hours ~8 mM researchgate.net

This table summarizes the comparative toxicity of amphetamine and its metabolites in a human dopaminergic neuron model.

To create more biologically relevant models, researchers often differentiate progenitor cells into specific neuronal subtypes. Human-derived neuronal cell lines are increasingly utilized as they are considered more pertinent than rodent-derived lines for preclinical translational research. nih.gov The Lund human mesencephalic (LUHMES) cell line, for example, can be differentiated into post-mitotic neurons and is used as an in vitro model for neurodegenerative diseases. nih.gov Optimized differentiation protocols using cocktails of neurotrophic factors and antioxidants can significantly increase the yield of dopaminergic neurons, making these cultures ideal for studying substances that interact with the dopamine system. nih.gov

Similarly, human induced pluripotent stem cells (hiPSCs) can be directed to differentiate into midbrain dopaminergic neurons. plos.org These models are advantageous because they can be generated from patient-specific cells and exhibit mature physiological properties, including dopamine synthesis, release, and re-uptake. plos.org Such differentiated models are invaluable for investigating the neurophysiological impact of compounds like this compound on a vulnerable and previously inaccessible human cell type. plos.org Primary human neural progenitors, expanded in culture, also serve as a source for generating neurons that express dopaminergic traits for transplantation and in vitro studies. nih.gov

Animal Models in Pharmacological and Metabolic Investigations

Animal models are indispensable for studying the systemic effects of this compound, including its pharmacology, metabolism, and influence on behavior.

Rats are the most extensively used rodent model for investigating this compound. umn.edunih.govjst.go.jp In rats, amphetamine is primarily metabolized through hydroxylation to form p-hydroxyamphetamine and subsequently this compound. nih.govproduccioncientificaluz.org Studies using rat models have been crucial in establishing the presence and persistence of this compound in the brain following amphetamine administration. wikipedia.orgjst.go.jp

Research using Wistar rats has shown that the brain content of this compound increases linearly with oral amphetamine treatment and is thought to contribute to the development of aversion to the stimulant. nih.gov Kinetic studies in young and old male rats revealed that levels of this compound in different brain areas were significantly lower in older animals four hours after amphetamine application. nih.gov This metabolite tends to show a higher concentration in the hypothalamus compared to other brain regions. nih.gov

Further investigations in the rat brain have detailed the effects of this compound on norepinephrine (B1679862) metabolism. Pretreatment with this compound was found to cause a 43% decrease in brain norepinephrine levels. umn.edu It also enhances the disappearance of newly synthesized norepinephrine and increases the formation of its deaminated metabolite, 3-methoxy-4-hydroxyphenylglycol (MOPEG), suggesting it displaces norepinephrine from storage vesicles into compartments rich in monoamine oxidase. umn.edu

Table 2: Key Findings from Rodent Models on this compound (p-OH-NE)

Finding Animal Model Brain Region(s) Reference
p-OH-NE formation is a major metabolic pathway for amphetamine. Rat Brain, Heart jst.go.jp
p-OH-NE content increases with oral amphetamine and may induce aversion. Rat Brain nih.gov
p-OH-NE levels are lower in the brains of old rats compared to young rats. Rat Cerebral Cortex, Brainstem, Hypothalamus nih.gov
p-OH-NE decreases norepinephrine levels and alters its metabolism. Rat Brain umn.edu
p-OH-NE is less potent at inhibiting norepinephrine uptake than amphetamine. Rat Cerebral Cortex

This table highlights significant research findings regarding this compound's effects and metabolism in rodent models.

To understand species-specific differences in metabolism, non-rodent models are also employed. The guinea pig provides a stark contrast to the rat, as it metabolizes amphetamine primarily through deamination to benzoic acid and does not form significant amounts of this compound. nih.govcambridge.org This makes the guinea pig a valuable negative-control model for assessing the specific roles of this compound.

Studies in cats have demonstrated that after pretreatment with amphetamine, sympathetic nerve stimulation can cause the liberation of this compound from the spleen, supporting its role as a false neurotransmitter. nih.gov Metabolic studies in rhesus and tamarin monkeys have also been conducted to compare the fate of amphetamine and its metabolites across different primate species. researchgate.netcore.ac.uk

Ex Vivo Tissue Preparations (e.g., Cerebral Cortex, Spleen)

Ex vivo models, using isolated tissues, allow for the study of this compound's effects in a controlled environment, free from systemic influences. These preparations are critical for detailed pharmacological characterization.

Studies on slices of rat cerebral cortex have been used to compare the potency of this compound with its precursors in inhibiting norepinephrine uptake and stimulating its release. umn.edu Such experiments have shown that this compound is less potent at inhibiting norepinephrine uptake compared to amphetamine and p-hydroxyamphetamine. However, in tissue slice preparations, it was found to enhance the release of newly synthesized norepinephrine. umn.edu

Other tissues, such as the cat spleen, have been used in ex vivo settings to demonstrate the displacement of norepinephrine by this compound from sympathetic nerve endings. nih.gov Furthermore, investigations have utilized various rat brain regions, including the cerebral cortex, brainstem, and hypothalamus, to determine the tissue distribution and kinetics of the compound. nih.gov In vitro assays using ferret detrusor muscle have been employed to assess the agonistic activity of derivatives of 4'-hydroxynorephedrine on β3-adrenoceptors. acs.org

Advanced In Vitro Systems and Organ-on-Chip Technologies

The investigation of this compound's biological effects has progressively moved from simple cell lines to more complex and physiologically relevant in vitro models. These advanced systems aim to better replicate the intricate cellular environments found in the human body, offering more accurate insights into the compound's mechanisms of action.

One of the primary advanced in vitro models used in this compound research is the differentiated human SH-SY5Y neuroblastoma cell line. These cells, when differentiated, exhibit many characteristics of mature dopaminergic neurons, including the expression of tyrosine hydroxylase and the dopamine transporter, making them a valuable tool for neurotoxicity studies. researchgate.net Research using this model has been crucial in understanding the specific contribution of this compound to the neurotoxic profile of its parent compound, amphetamine.

Table 1: In Vitro Neurotoxicity of this compound in Differentiated SH-SY5Y Cells

CompoundCell ModelExposure DurationKey Finding (TC50)Observed Cellular Mechanism
This compound (p-OHNE)Differentiated Human SH-SY5Y Dopaminergic Neurons24 hours~8 mMLate Apoptosis and Necrosis
Amphetamine (AMPH)Differentiated Human SH-SY5Y Dopaminergic Neurons24 hours~3.5 mMLate Apoptosis and Necrosis
p-Hydroxyamphetamine (p-OHAMPH)Differentiated Human SH-SY5Y Dopaminergic Neurons24 hoursNot reached in tested rangeFew late apoptotic cells

Building on the complexity of 3D cell cultures, organ-on-a-chip (OOC) technologies represent the next frontier for in vitro modeling. wikipedia.orghumanspecificresearch.org These microfluidic devices are designed to replicate the functions, mechanics, and physiological responses of entire organs or organ systems. wikipedia.org By incorporating multiple cell types, tissue-tissue interfaces, and mechanical cues like fluid flow, OOCs can simulate human physiology in an organ-specific context with greater fidelity than conventional cell cultures. nih.govthno.org

While specific studies employing organ-on-a-chip systems to investigate this compound have not yet been published, the potential applications of this technology are significant. OOC models could offer unprecedented insights into the compound's effects.

Liver-on-a-Chip: As this compound is a metabolite of amphetamine produced through hepatic processes involving enzymes like CYP2D6, a liver-on-a-chip model could be used to study its formation in a dynamic, physiologically relevant microenvironment. wikipedia.orgtandfonline.com This would allow researchers to investigate inter-individual differences in metabolism.

Brain-on-a-Chip: A brain-on-a-chip, particularly one that models the blood-brain barrier and incorporates dopaminergic neurons, could be used to study the transport of this compound into the central nervous system and its subsequent neurotoxic effects in a multi-cell type environment. wikipedia.org

Multi-Organ-Chips: A system linking a liver-on-a-chip to a brain-on-a-chip could provide a comprehensive model to study the entire metabolic and neurotoxic pathway, from the hepatic generation of this compound to its ultimate effects on neuronal cells. thno.org

Table 2: Potential Applications of Organ-on-a-Chip (OOC) Technology in this compound Research

OOC ModelPotential Research FocusKey Questions to Address
Liver-on-a-ChipMetabolism and FormationWhat is the rate of this compound formation from its precursors in a human liver microenvironment?
Brain-on-a-ChipNeurotoxicity and Neuronal FunctionHow does this compound cross the blood-brain barrier and what are its specific effects on neuronal networks?
Kidney-on-a-ChipExcretion and ClearanceWhat are the mechanisms and kinetics of this compound clearance in a simulated renal environment?
Multi-Organ-Chip (e.g., Liver-Brain)Systemic Pharmacokinetics and Target Organ ToxicityHow does hepatic metabolism influence the concentration and subsequent neurotoxicity of this compound in the brain?

The evolution from standard cell lines to advanced 3D cultures and the prospective use of organ-on-a-chip systems will continue to refine the understanding of this compound's role in pharmacology and toxicology.

Comparative Pharmacological and Metabolic Studies of P Hydroxynorephedrine

Comparison with Amphetamine and p-Hydroxyamphetamine

The pharmacological effects of p-hydroxynorephedrine differ significantly from those of its precursors, amphetamine and p-hydroxyamphetamine (p-OHA), in terms of their interactions with neurotransmitter systems, physiological impacts, and neurotoxic potential.

Differences in Neurotransmitter Uptake and Release

The interaction of this compound with monoamine transporters and its capacity to evoke neurotransmitter release are distinct from amphetamine and p-hydroxyamphetamine. In studies using rat and mouse forebrain synaptosomes, both p-OHA and PHN were found to inhibit the uptake of serotonin (B10506) (5-HT) and dopamine (B1211576). Notably, p-OHA was a more potent inhibitor of both dopamine and 5-HT uptake compared to PHN. researchgate.net Both metabolites demonstrated greater potency in reducing dopamine uptake than 5-HT uptake. researchgate.net

Research on rat cerebral cortex has shown that amphetamine and p-hydroxyamphetamine are more potent inhibitors of norepinephrine (B1679862) (NE) uptake than this compound. While this compound is less effective at releasing norepinephrine, it contributes to an increase in deaminated metabolites by displacing norepinephrine into compartments rich in monoamine oxidase (MAO). Furthermore, both p-OHA and PHN selectively inhibit the A form of MAO in rat and mouse forebrain homogenates, with p-OHA exhibiting stronger inhibition than PHN. researchgate.net This inhibition is competitive with respect to the deamination of 5-HT. researchgate.net

Table 1: Comparative Effects on Neurotransmitter Dynamics

Compound Action Relative Potency Species/Tissue
This compound (PHN) Dopamine Uptake Inhibition Less potent than p-OHA Mouse forebrain synaptosomes
Serotonin (5-HT) Uptake Inhibition Less potent than p-OHA Mouse forebrain synaptosomes
Norepinephrine (NE) Uptake Inhibition Less potent than Amphetamine & p-OHA Rat cerebral cortex
Norepinephrine (NE) Release Less effective than Amphetamine & p-OHA Rat cerebral cortex
MAO-A Inhibition Less potent than p-OHA Rat and mouse forebrain homogenates
p-Hydroxyamphetamine (p-OHA) Dopamine Uptake Inhibition More potent than PHN Mouse forebrain synaptosomes
Serotonin (5-HT) Uptake Inhibition More potent than PHN Mouse forebrain synaptosomes
Norepinephrine (NE) Uptake Inhibition More potent than PHN Rat cerebral cortex
MAO-A Inhibition More potent than PHN Rat and mouse forebrain homogenates

| Amphetamine | Norepinephrine (NE) Uptake Inhibition | More potent than PHN | Rat cerebral cortex |

Differential Effects on Physiological Responses

The physiological consequences of this compound administration differ from those of amphetamine and p-hydroxyamphetamine, particularly concerning cardiovascular and central nervous system effects. In hypertensive human subjects, this compound has been shown to decrease both erect and supine blood pressure. nih.govnih.gov This is in contrast to the well-known pressor effects of amphetamine. One study noted a decrease in mean erect blood pressure of 22/14 mm Hg and supine blood pressure by 9/6 mm Hg with daily administration of 600 mg of PHN. nih.gov This hypotensive effect is attributed to its peripheral action as a false neurotransmitter, leading to the depletion of norepinephrine stores. nih.govnih.gov Interestingly, no central nervous system effects were observed in humans during PHN administration. nih.gov

In contrast, studies in rodents have shown that intracerebroventricular administration of p-hydroxyamphetamine significantly increases locomotor activity, an effect not observed with this compound. researchgate.netnih.gov This suggests that p-hydroxyamphetamine, unlike this compound, has a stimulant effect on the central nervous system. researchgate.netnih.gov Furthermore, in rats, p-hydroxyamphetamine is an indirectly acting sympathomimetic amine with approximately twice the potency of d-amphetamine in its pressor response. However, due to its slow rate of biotransformation from d-amphetamine compared to its own elimination rate, p-hydroxyamphetamine is thought to play a minimal role in the immediate cardiovascular responses to a single dose of d-amphetamine.

Comparative Neurotoxicity Profiles

In vitro studies using human dopaminergic differentiated SH-SY5Y neurons have revealed differences in the neurotoxic potential of this compound, amphetamine, and p-hydroxyamphetamine. These studies showed a concentration-dependent toxicity for both amphetamine and its metabolites. researchgate.net After a 24-hour exposure, the toxic concentration 50% (TC50) for amphetamine was approximately 3.5 mM, while for this compound it was about 8 mM. researchgate.net For p-hydroxyamphetamine, the TC50 was not reached within the tested concentration range, indicating it is less toxic than both amphetamine and this compound in this model. researchgate.net

Table 2: Comparative Neurotoxicity in SH-SY5Y Cells (24-hour exposure)

Compound TC50 (Toxic Concentration 50%) Observed Cellular Effects
Amphetamine ~3.5 mM Late apoptotic and necrotic cells
This compound ~8 mM Late apoptotic and necrotic cells

| p-Hydroxyamphetamine | Not reached in tested range | Few late apoptotic cells at 8.00 mM |

Comparison with Endogenous Catecholamines

This compound's primary mechanism of action involves its interaction with endogenous catecholamine systems, particularly norepinephrine. It functions as a "false neurotransmitter". nih.govnih.gov This means it is taken up into adrenergic neurons and stored in synaptic vesicles, displacing endogenous norepinephrine. When an action potential arrives, this compound is released instead of norepinephrine. As this compound is a less potent agonist at adrenergic receptors, this leads to a diminished sympathetic response. nih.gov

Studies in hypertensive patients have demonstrated this effect, showing that administration of this compound leads to a significant decrease in the 24-hour urinary excretion of norepinephrine and its major metabolite, vanillylmandelic acid (VMA). nih.govnih.gov At the same time, there is a marked increase in the excretion of normetanephrine (B1208972). nih.govnih.gov This shift in metabolite excretion is indicative of an altered metabolic pathway for norepinephrine, consistent with the false transmitter hypothesis. The depletion of norepinephrine from the transmitter pool and interference with its synthesis contribute to the observed decrease in blood pressure. nih.govnih.gov

Research Implications and Potential Research Applications of P Hydroxynorephedrine Findings

Insights into Adrenergic System Modulation

Research into p-hydroxynorephedrine (PHN) has provided significant insights into the modulation of the adrenergic system. As an active metabolite of amphetamine, PHN's structural similarity to the endogenous catecholamine norepinephrine (B1679862) allows it to act as a "false neurotransmitter". nih.gov Studies have demonstrated that PHN can be taken up by adrenergic neurons and stored in synaptic vesicles, where it displaces and substitutes for norepinephrine. nih.gov This action effectively depletes the available pool of the natural neurotransmitter, thereby interfering with normal adrenergic function.

This mechanism was explored in a study with hypertensive patients, which showed that the administration of PHN leads to a significant decrease in norepinephrine synthesis and release. nih.gov The research measured the 24-hour urinary excretion of norepinephrine and its metabolites, revealing a complex interplay. While norepinephrine and vanillylmandelic acid (VMA) excretion decreased, normetanephrine (B1208972) excretion increased dramatically. This indicates a profound alteration in catecholamine metabolism and adrenergic signaling pathways. nih.gov The compound appears to act peripherally, as no effects on the central nervous system were observed in these studies. nih.gov By studying these effects, researchers gain a deeper understanding of the mechanisms governing neurotransmitter storage, release, and synthesis within the sympathetic nervous system. ontosight.ai

Table 1: Effects of this compound on Urinary Catecholamine Metabolites in Hypertensive Patients nih.gov

MetaboliteChange in 24h Urinary Excretion
Norepinephrine (NE)42% decrease
Vanillylmandelic Acid (VMA)42% decrease
Normetanephrine (NM)400% increase
Dopamine (B1211576)40% decrease
MetanephrineUnchanged
Homovanillic AcidUnchanged

This table summarizes the percentage change in the excretion of various catecholamines and their metabolites during the administration of this compound compared to a placebo, as observed in a clinical study. nih.gov

Contributions to Neurotoxicity Research

This compound has been a compound of interest in research aimed at understanding the neurotoxic potential of amphetamine and its metabolites. researchgate.netnih.gov In vitro studies using human dopaminergic differentiated SH-SY5Y cells have been conducted to evaluate and compare the toxicity of amphetamine, PHN, and another metabolite, p-hydroxyamphetamine. nih.gov

These studies revealed that PHN is less toxic than its parent compound, amphetamine, but more toxic than p-hydroxyamphetamine. nih.gov Following a 24-hour exposure, the concentration required to cause 50% cell death (TC50) was approximately 3.5 mM for amphetamine and 8 mM for PHN, while the TC50 for p-hydroxyamphetamine was not reached within the tested concentration range. nih.gov Further analysis showed that exposure to PHN at a concentration of 8.00 mM resulted in the presence of late apoptotic and necrotic cells, a pattern of cell death similar to that caused by amphetamine. researchgate.netnih.gov

Table 2: Comparative In Vitro Toxicity in SH-SY5Y Cells (24h Exposure) nih.gov

CompoundToxic Concentration 50% (TC50)
Amphetamine~ 3.5 mM
This compound~ 8.0 mM
p-HydroxyamphetamineNot reached in tested range

This table shows the concentration of each compound required to reduce the viability of human dopaminergic SH-SY5Y cells by 50% after 24 hours of exposure. nih.gov

Role in Hypertensive States Research

The unique action of this compound as a false neurotransmitter has made it a valuable tool in research on hypertensive states. By studying its effects, scientists can investigate the consequences of interfering with sympathetic nervous system function on blood pressure regulation. nih.gov

A landmark study administered PHN to hypertensive patients to directly observe its pharmacological effects on adrenergic function and blood pressure. nih.gov The results were a significant decrease in both erect and supine blood pressure. nih.gov The study also noted that PHN administration abolished the post-Valsalva maneuver diastolic overshoot, a physiological response dependent on intact sympathetic function. nih.gov Furthermore, the research demonstrated that PHN decreased the pressor sensitivity to tyramine, a substance that acts by causing the release of stored norepinephrine, while enhancing the pressor response to direct administration of norepinephrine. nih.gov This enhancement is consistent with the upregulation of adrenergic receptors following a period of reduced stimulation by the natural neurotransmitter.

These findings collectively show that peripherally acting agents like PHN can effectively lower blood pressure by depleting norepinephrine and impairing its synthesis. nih.gov This line of research underscores the critical role of the adrenergic system in maintaining hypertensive states and provides a model for understanding the mechanisms of sympatholytic (anti-adrenergic) drugs.

Table 3: Effect of this compound on Blood Pressure in Hypertensive Patients nih.gov

Blood Pressure MeasurementMean Reduction (mm Hg)
Erect Blood Pressure22/14
Supine Blood Pressure9/6

This table displays the mean reduction in systolic and diastolic blood pressure in hypertensive individuals during the administration of this compound. nih.gov

Future Directions and Emerging Avenues in P Hydroxynorephedrine Research

Elucidation of Specific Receptor Subtype Interactions

The precise interactions of p-hydroxynorephedrine (PHN) with specific receptor subtypes remain an area of active investigation. As a metabolite of amphetamine, PHN is understood to act as a false neurotransmitter, interfering with adrenergic function. jci.orgnih.gov However, a more granular understanding of its binding affinities and functional activities at various adrenergic and other receptor subtypes is needed.

Research has indicated that PHN's effects are primarily peripheral, with no observed central nervous system effects in some studies. jci.orgscispace.com This suggests a differential interaction with receptor subtypes in the peripheral versus the central nervous system. Further studies are required to delineate the binding profile of PHN across the full spectrum of α- and β-adrenoceptor subtypes. For instance, while it is known to interfere with norepinephrine (B1679862), its specific agonist or antagonist activity at α1, α2, β1, β2, and β3-adrenergic receptors is not fully characterized. mdpi.com A study on a derivative of 4'-hydroxynorephedrine demonstrated potent and selective agonist activity for the β3-adrenoceptor subtype. nih.govacs.org

Moreover, the potential for PHN to interact with other receptor systems, such as dopamine (B1211576) and serotonin (B10506) receptors, warrants exploration, especially given its role as a metabolite of amphetamine, a compound with known effects on these systems. researchgate.netwikipedia.org Understanding these specific interactions will be crucial for a complete picture of PHN's pharmacological profile.

Deeper Understanding of Neurobiological Contributions to Behavioral Effects

While some studies report a lack of central nervous system effects from this compound, others suggest a more complex picture, particularly in the context of it being a metabolite of amphetamine. jci.orgscispace.com Research has shown that PHN can persist in brain tissue and may contribute to the long-term behavioral effects of amphetamine.

Studies in rodents have yielded seemingly contradictory results. For instance, intracerebroventricular administration of PHN did not increase locomotor activity in mice, unlike its precursor p-hydroxyamphetamine. researchgate.net However, other research in rats suggests that prior administration of PHN can modify the behavioral responses to methamphetamine, including locomotion and stereotypy, potentially through dopaminergic mechanisms. nih.gov Specifically, low doses of PHN enhanced the locomotor stimulating effect of methamphetamine, while higher doses suppressed it. nih.gov

Furthermore, pretreatment with PHN in rats has been shown to block the increase in exploratory activity induced by d-amphetamine while enhancing stereotyped behaviors. umn.edu These findings suggest that PHN's influence on behavior is nuanced and may depend on the specific behavioral paradigm, the dose administered, and its interaction with other substances. A deeper understanding of the neurobiological underpinnings of these effects, including its impact on neurotransmitter systems beyond the adrenergic system, is a critical area for future research.

Advanced In Vitro/In Vivo Model Development for Predictive Studies

To better predict the physiological and potential toxicological effects of this compound, the development of more sophisticated in vitro and in vivo models is essential. nih.gov Current research has utilized various models, from rat limbic forebrain preparations to human dopaminergic differentiated SH-SY5Y cells. nih.govresearchgate.netnih.gov

In Vitro Models: Human dopaminergic differentiated SH-SY5Y cells have been used to assess the toxicity of PHN. researchgate.netnih.gov These studies have provided valuable data on concentration-dependent toxicity and have begun to elucidate the cellular mechanisms of cell death. researchgate.netnih.gov Future in vitro work could involve the use of co-culture systems that more accurately mimic the complex cellular environment of the brain or peripheral tissues. The development of organoid models, or "mini-organs," derived from human stem cells could offer a more physiologically relevant platform for studying the effects of PHN.

In Vivo Models: Animal models, primarily rodents, have been instrumental in studying the metabolism and behavioral effects of PHN. nih.govumn.edunih.gov However, to improve the translation of preclinical data to humans, the development of more predictive animal models is needed. nih.gov This could include the use of humanized mouse models that express human drug-metabolizing enzymes, such as CYP2D6, which is involved in the formation of PHN from amphetamine. wikipedia.orgvulcanchem.com Such models could provide more accurate insights into the pharmacokinetics and pharmacodynamics of PHN in a system that more closely resembles human metabolism.

Exploration of Stereoisomeric Effects

This compound possesses chiral centers, meaning it exists as different stereoisomers. The spatial arrangement of atoms in these isomers can significantly influence their pharmacological activity. Research has shown that the stereochemistry of related compounds, such as derivatives of 4'-hydroxynorephedrine, is crucial for their interaction with adrenergic receptors. nih.govacs.org

One study investigating the agonist effects of β-phenethylamines on the noradrenergic cyclic adenosine (B11128) 3',5'-monophosphate (cAMP) generating system in rat limbic forebrain found that neither of the enantiomers of this compound mimicked the agonist activity of (R)-norepinephrine. nih.gov This highlights the importance of the specific stereoconfiguration for biological activity.

Investigation of Long-Term Effects and Chronic Exposure Implications

The implications of long-term exposure to this compound, particularly in the context of chronic amphetamine use, are not fully understood. researchgate.net As a metabolite that can persist in tissues for extended periods, PHN may contribute to long-term neuroadaptations and potential toxicity. nih.gov

Studies in human dopaminergic differentiated SH-SY5Y cells have shown that PHN is toxic in a concentration-dependent manner, inducing late apoptotic and necrotic cell death. researchgate.netnih.gov The toxic concentration 50% (TC50) for PHN after 24 hours of exposure was found to be approximately 8 mM. researchgate.netnih.gov While less toxic than amphetamine itself in this in vitro model, the prolonged presence of PHN in the brain suggests it could contribute to the neurotoxicity associated with chronic amphetamine use. researchgate.net

Methodological Advancements in Quantification and Detection

Accurate and sensitive methods for the quantification and detection of this compound in biological samples are essential for pharmacokinetic studies, toxicological assessments, and understanding its role as a metabolite. Several analytical techniques have been developed and utilized for this purpose.

High-performance liquid chromatography (HPLC) coupled with electrochemical detection has been employed for the simultaneous determination of amphetamine and this compound. nih.gov This method involves pre-column derivatization to enhance detection. nih.gov Gas chromatography-mass spectrometry (GC-MS) is another widely used technique for the analysis of amphetamine and its metabolites, including this compound. bohrium.comethernet.edu.et

More recently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous analysis of multiple amphetamine-related analytes in complex matrices like meconium. nih.gov This advanced technique allows for the detection and quantification of not only this compound but also other minor metabolites, providing a more comprehensive metabolic profile. nih.gov

Future methodological advancements could focus on developing even more sensitive and high-throughput assays. This might include the refinement of micro-extraction techniques to handle smaller sample volumes and the exploration of novel derivatization agents to improve chromatographic separation and detection sensitivity. The development of stereoselective assays that can differentiate and quantify the individual enantiomers of this compound is also a critical area for future research. ethernet.edu.et

Table of Research Findings on this compound

Research Area Key Finding Citation
Receptor Interactions A derivative of 4'-hydroxynorephedrine showed potent and selective agonist activity for the β3-adrenoceptor. nih.govacs.org
Neurobiology Pretreatment with PHN in rats blocked d-amphetamine-induced increases in exploratory activity but enhanced stereotyped behaviors. umn.edu
In Vitro Models In human dopaminergic differentiated SH-SY5Y cells, the TC50 for PHN after 24h exposure was ~8 mM. researchgate.netnih.gov
Stereoisomerism Neither enantiomer of this compound mimicked the agonist activity of (R)-norepinephrine in a rat limbic forebrain model. nih.gov
Long-Term Effects The half-life of PHN in rat tissues was found to be 18-24 hours. nih.gov

| Quantification | LC-MS/MS methods have been developed for the sensitive and specific quantification of PHN in biological matrices. | nih.gov |

Table of Chemical Compounds

Compound Name
This compound (PHN)
Amphetamine
Norepinephrine
p-Hydroxyamphetamine
Methamphetamine
d-Amphetamine
Dopamine
Serotonin
4'-Hydroxynorephedrine
(R)-norepinephrine
CYP2D6
Vanillylmandelic acid (VMA)
Normetanephrine (B1208972) (NM)
Homovanillic acid
3-methoxy-4-hydroxyphenylglycol (MOPEG)
Apomorphine
N-acetyl cysteine
Cycloheximide
l-carnitine
Methylphenidate
2,5-dihydroxybenzaldehyde
p-hydroxyamphetamine glucuronide (POHAG)
Metaraminol
Gepefrine
Phenylpropanolamine
Diethylpropion
Amfepramone
Ethcathinone
N,N-diethylnorephedrine
Selegiline
Desmethyldeprenyl
R-(−)-methamphetamine
R-(−)-amphetamine
Phentermine
4-hydroxymethamphetamine
3,4-methylenedioxymethamphetamine (MDMA)
3,4-methylenedioxyamphetamine (MDA)
3,4-methylenedioxyethylamphetamine (MDEA)
4-hydroxy-3-methoxyamphetamine (HMA)
4-hydroxy-3-methoxymethamphetamine (HMMA)
N-methyl-1-(3,4-methylenedioxyphenyl)-2-butanamine (MBDB)
Pethidine hydrochloride
Pipradrol hydrochloride
Salbutamol
Salbutamol-4-O-sulfate
Clozapine
Astemizole
ZM241385
Cocaine
Lisdexamfetamine
Benzoic acid
Hippuric acid
Phenylacetone
4-Hydroxyphenylacetone
Levoamphetamine
Dextroamphetamine
Tyramine
Metanephrine
Tryptophan
p-chlorophenylalanine
5-HTP
Naphthalene-2-sulphonate
Borohydride
3,4-dimethylmethcathinone (3,4-DMMC)
Mephedrone
α-pyrrolidinopentiophenone
Methedrone
Pentedrone
Buphedrone
Flephedrone
α-pyrrolidinobutiophenone
Methcathinone
N-ethylcathinone
α-pyrrolidinopropiophenone
N,N-dimethylcathinone
6-hydroxydopamine
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)
Retinoic acid
DOI
Verapamil
Metoprolol
Orotic acid
(+)-p-hydroxymethamphetamine
(–)-p-hydroxynorephedrine

Q & A

Q. Table 1: Methodological Approaches in this compound Studies

ApproachApplication ExampleKey ChallengesReferences
In vitro assays Metabolic stability in liver microsomesTranslating to in vivo relevance
LC-MS/MS Metabolite identificationMatrix effects in biological samples
Systematic reviews Resolving contradictory pharmacological dataHeterogeneity across studies

Q. Table 2: Comparative Metabolic Pathways Across Species

SpeciesPrimary PathwayKey MetabolitesAnalytical Method
Mouse Aliphatic hydroxylation3-hydroxylated isomersLC-MS/MS
Human CYP-mediated oxidationNoradrenergic analogsGC-MS

Key Considerations for Researchers

  • Ethical Compliance : Adhere to institutional review boards (IRBs) for human studies and ARRIVE guidelines for animal research .
  • Data Reproducibility : Document raw data and preprocessing steps (e.g., normalization) to enable replication .
  • Interdisciplinary Collaboration : Integrate pharmacology, biochemistry, and computational modeling to address complex mechanisms .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.